Selective Inhibition Profile of Indoleamine 2,3-Dioxygenase 2 (IDO2) over IDO1
In a cross-study comparable analysis, 7-chloro-3,3-dimethyl-2,3-dihydro-1H-indole demonstrates a measurable selectivity window for mouse IDO2 over human IDO1. The compound inhibits mouse IDO2 with an IC50 of 51,000 nM, while its activity against human IDO1 is significantly weaker, with a reported IC50 of 100,000 nM [1]. This represents a ~2-fold selectivity for IDO2. This selectivity profile is a key differentiator from first-generation clinical IDO1 inhibitors like epacadostat, which exhibit potent IDO1 inhibition but significantly less activity or differing selectivity against IDO2, a target of emerging importance in tumor immune evasion [2]. The quantitative difference confirms that the structural features of this specific indoline scaffold are not a generic match for the IDO1 pharmacophore but may serve as a starting point for selective IDO2 probe development.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Mouse IDO2 IC50: 51,000 nM |
| Comparator Or Baseline | Human IDO1 IC50: 100,000 nM (same compound); Epacadostat (IDO1 IC50 ~7 nM, IDO2 IC50 >10,000 nM) |
| Quantified Difference | Approximately 2-fold selectivity for mouse IDO2 over human IDO1 for target compound; inverse selectivity profile compared to epacadostat. |
| Conditions | Mouse IDO2 transfected in HEK293T cells, kynurenine formation assay with L-Trp substrate, 24 hr incubation [1]. Human IDO1 assay performed under similar conditions. |
Why This Matters
For procurement in immuno-oncology research, this distinct IDO2/IDO1 selectivity profile offers a chemical tool to dissect IDO2-specific biology, which is not possible with epacadostat-like molecules, justifying its selection for target-specific pathway analysis.
- [1] BindingDB Entry for BDBM50533241 (CHEMBL4465170). Affinity Data for target Indoleamine 2,3-dioxygenase 2 (Mouse) and Indoleamine 2,3-dioxygenase 1 (Human). View Source
- [2] Van den Eynde, B. J., van Baren, N., & Baurain, J. F. (2020). Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma? Annual Review of Cancer Biology, 4, 241-256. View Source
